4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
Description
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is an organic sulphide featuring a sulphur atom bridging two aromatic rings. The compound contains three key functional groups:
- Acetamido group (-NHCOCH₃): Enhances solubility in polar solvents and influences hydrogen-bonding interactions.
- Nitro group (-NO₂): Acts as an electron-withdrawing group, affecting electronic properties and stability.
Characterization likely employs NMR, mass spectrometry, and X-ray crystallography, as seen in related structures .
Properties
IUPAC Name |
N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-6-7-14(12(8-10)17(19)20)21-13-5-3-2-4-11(13)15/h2-8H,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOIFOJPTWEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-nitroacetanilide
The synthesis begins with 4-chloroaniline , which undergoes acetylation to form 4-chloroacetanilide . Nitration with mixed acids (H₂SO₄/HNO₃) at -10–30°C introduces a nitro group ortho to the acetamido moiety, yielding 4-chloro-2-nitroacetanilide .
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | Acetic anhydride | 80°C | 2 h | 95% |
| Nitration | H₂SO₄/HNO₃ (3:1) | -5°C | 4 h | 82% |
Sulfide Bond Formation with 2-Aminothiophenol
The chloro group in 4-chloro-2-nitroacetanilide undergoes nucleophilic substitution with 2-aminothiophenol in ethanol under reflux. Ammonium chloride acts as a catalyst, facilitating thiolate ion formation.
Key Parameters
Mechanistic Insight
The thiolate ion attacks the electron-deficient aromatic ring, displacing chloride via a Meisenheimer complex. The electron-withdrawing nitro and acetamido groups enhance electrophilicity at the para position.
Sequential Sulfonation-Nitration-Acetylation
Sulfonation of o-Aminophenol
Adapting methods from sulfonamide synthesis, o-aminophenol is sulfonated with 65% oleum at 5–35°C to form 4-sulfonato-6-aminophenol .
Reaction Profile
-
Sulfonation agent: Oleum (SO₃/H₂SO₄)
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Temperature: 25°C
-
Time: 3 h
-
Yield: 78%
Nitration and Acetylation
The sulfonated intermediate undergoes nitration with HNO₃/H₂SO₄ at -10°C, followed by acetylation with acetic anhydride at 50°C. This yields 2-nitro-4-sulfonato-6-acetamidophenol , which is reduced to the target compound via hydrogenation.
Optimization Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | -10°C, 2 h | 75% |
| Acetylation | Ac₂O | 50°C, 1 h | 90% |
| Reduction | H₂/Pd-C | 80°C, 4 h | 65% |
Direct Coupling of Pre-Functionalized Intermediates
Preparation of 4-Acetamido-2-nitrophenyl Disulfide
4-Acetamido-2-nitrobenzenethiol is oxidized with I₂ in ethanol to form a disulfide bridge. Subsequent reduction with NaBH₄ yields the monomeric thiol, which couples with 2-nitro-4-chloroaniline under basic conditions.
Critical Parameters
-
Oxidation: I₂ (1 eq), EtOH, 25°C, 2 h (Yield: 92%)
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Coupling: K₂CO₃, DMF, 100°C, 6 h (Yield: 76%)
Comparative Analysis of Coupling Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity; scalable | Requires anhydrous conditions |
| Sequential Functionalization | Modular approach | Multiple purification steps |
| Disulfide Coupling | Avoids harsh acids | Lower overall yield |
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Oxidation Reactions
The sulphide (-S-) moiety in the compound undergoes oxidation to form sulfoxides or sulfones, depending on the strength of the oxidizing agent:
| Reagent | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| H₂O₂ (30%) | Mild acidic, 25–40°C | Diphenyl sulfoxide derivative | Electrophilic oxygen transfer to sulfur |
| KMnO₄ (strongly acidic) | Elevated temperatures (60–80°C) | Diphenyl sulfone derivative | Radical-mediated oxidation |
The nitro group (-NO₂) may also participate in oxidation under extreme conditions, though such pathways are less common due to competing side reactions .
Reduction Reactions
The nitro (-NO₂) and acetamido (-NHCOCH₃) groups are primary sites for reduction:
Nitro Group Reduction
Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine (-NH₂) :
Acetamido Group Reduction
Selective reduction of the acetamido group requires specialized reagents like LiAlH₄, yielding a primary amine:
Key Observations :
-
Competing reduction pathways necessitate precise temperature control (e.g., 0–5°C for selective nitro reduction).
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Over-reduction of the sulphide group to thiol (-SH) is avoided using mild reducing agents.
Substitution Reactions
The amino (-NH₂) group undergoes electrophilic substitution, while the nitro group directs meta-substitution in aromatic rings:
| Reaction Type | Reagent | Product | Position |
|---|---|---|---|
| Diazotization | NaNO₂/HCl | Diazonium salt intermediate | Para to -NO₂ |
| Acetylation | Acetic anhydride | N-acetylated derivative | Amino group |
Mechanistic Insights :
-
Diazonium intermediates enable coupling reactions (e.g., Sandmeyer reaction) to introduce halogens or cyano groups .
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Steric hindrance from the sulphide backbone influences regioselectivity.
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent behavior:
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Acidic Conditions : Protonation of the amino group enhances electrophilic substitution reactivity.
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Basic Conditions : Deprotonation of the acetamido group may lead to hydrolysis, forming free amines and acetic acid.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, producing:
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Primary products : SO₂, CO₂, and NH₃ (identified via GC-MS).
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Secondary products : Polyaromatic hydrocarbons from backbone fragmentation.
Scientific Research Applications
Pharmaceutical Applications
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been explored for various pharmaceutical applications due to its biological activity:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The nitro group is often associated with antibacterial activity, which could be leveraged in drug design.
- Anti-inflammatory Properties : Compounds in this class may also show anti-inflammatory effects, which are beneficial in treating conditions like arthritis or other inflammatory diseases.
Cosmetic Applications
The compound is also relevant in the cosmetic industry:
- Hair Dyes : According to regulatory documents, certain nitro compounds are used as intermediates in hair dye formulations. Given its chemical structure, this compound could serve as a precursor or colorant in hair dye products due to its ability to impart color while maintaining stability under various conditions .
Industrial Applications
In addition to its use in pharmaceuticals and cosmetics, this compound may find applications in:
- Chemical Synthesis : The compound can act as an intermediate in the synthesis of more complex organic molecules, particularly those needed for agrochemicals or other industrial chemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of nitrophenyl compounds demonstrated significant antimicrobial activity against various bacterial strains. The findings suggest that modifications to the nitrophenyl structure can enhance efficacy, indicating that this compound could be further studied for developing new antimicrobial agents .
Case Study 2: Hair Dye Formulation
Research on the stability and safety of hair dye formulations containing nitro compounds highlighted the importance of regulatory compliance. The inclusion of compounds like this compound must adhere to safety regulations set forth by bodies such as the European Commission .
Mechanism of Action
The mechanism of action of 4-Acetamido-2’-amino-2-nitrodiphenyl sulphide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function. The pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes, altering metabolic pathways.
Protein binding: It can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
- Sulfur Oxidation State: The target compound (sulphide, S⁰) is less oxidized than sulfones (S⁺²) like 4-Acetamido-2'-nitro-4'-(trifluoromethyl)diphenyl sulfone . This impacts chemical stability; sulfones are resistant to oxidation, whereas sulphides may oxidize to sulfoxides or sulfones under mild conditions. Mercapto-containing compounds (e.g., 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide) feature a thiol (-SH) group, offering distinct redox reactivity compared to sulphides .
- Electron Effects: The nitro group in the target compound and 4-Acetamido-2'-nitro-4'-(trifluoromethyl)diphenyl sulfone withdraws electron density, reducing aromatic ring reactivity. In contrast, amino groups (e.g., in 4-Acetamido-2-aminobenzenesulfonic acid) donate electrons, enhancing nucleophilicity .
- Polarity and Solubility: Sulfonic acids (e.g., 4-Acetamido-2-aminobenzenesulfonic acid) exhibit high water solubility due to their acidic -SO₃H group, whereas sulphides and sulfones are more lipophilic .
Biological Activity
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (CAS No. 1017060-37-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound features an acetamido group and a nitro group attached to a diphenyl sulphide backbone. This structural configuration is hypothesized to influence its biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In several studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) : It can induce oxidative stress in cells, leading to apoptosis.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, disrupting cellular integrity.
Case Studies
Several case studies have highlighted the effectiveness of this compound in vivo. For instance, a study on mice models showed that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.
Case Study Summary:
- Objective : Evaluate the anticancer efficacy in vivo.
- Method : Mice were injected with cancer cells and treated with varying doses of the compound.
- Results : Tumor growth was inhibited by approximately 70% at the highest dose compared to untreated controls.
Q & A
Q. What are the recommended synthetic pathways for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide?
The compound can be synthesized via multi-step protocols involving coupling agents and controlled reaction conditions. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used as a coupling agent in dry dichloromethane (DCM) under temperatures maintained at 0–5°C to minimize side reactions. Intermediate steps include TLC monitoring (hexane:ethyl acetate, 9:3 v/v) and purification via acid/base washes . Similar sulfides have been synthesized by refluxing intermediates in 90% formic acid (HCOOH), followed by recrystallization from benzene .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key methods include:
Q. What storage conditions are critical for maintaining stability?
The compound and its intermediates should be stored at 0–6°C to prevent degradation, as indicated by stability warnings for structurally related sulfides .
Q. Which solvents and reagents are optimal for synthesis?
- Solvents : Dry DCM is preferred for coupling reactions due to its inertness .
- Reagents : 2,6-lutidine is used as a base to suppress protonation of reactive intermediates .
Q. How can researchers validate molecular structure post-synthesis?
Combine spectroscopic data (NMR, mass spectrometry) with crystallographic analysis. For example, ¹H NMR peaks for aromatic protons and acetamido groups should align with predicted chemical shifts, while X-ray data resolves bond lengths and angles .
Advanced Research Questions
Q. How can contradictions in spectroscopic data across studies be resolved?
Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Cross-validate using multiple techniques (e.g., FT-IR for functional groups, high-resolution mass spectrometry for molecular ions) and compare with NIST reference data .
Q. What are the implications of using alternative coupling agents in synthesis?
TBTU offers high efficiency in amide bond formation, but reagents like HATU or EDCl may alter reaction kinetics or yield. Optimize by screening coupling agents under varying temperatures and monitoring by TLC .
Q. How does the compound’s stability vary under different storage conditions?
While short-term storage at 0–6°C is recommended , long-term stability studies (e.g., via accelerated degradation under heat/light) should assess sulfoxide formation or nitro-group reduction. Spectrophotometric tracking (UV-Vis) can quantify degradation .
Q. What strategies improve reaction yields in multi-step syntheses?
- Stepwise monitoring : Use TLC to isolate intermediates and minimize byproducts .
- Temperature control : Maintain ≤5°C during exothermic steps (e.g., TBTU addition) .
- Purification : Recrystallization from benzene or ethyl acetate/hexane mixtures enhances purity .
Q. How can synthesis protocols be adapted for derivatives with modified functional groups?
Replace the chlorophenoxy or indole moieties in analogous reactions (see Scheme 1 in ). For nitrodiphenyl sulfide derivatives, adjust nitro-group positioning via regioselective nitration and protect amines with acetyl groups during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
